2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one
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Overview
Description
2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro substituent or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. Compared to these compounds, 2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one may offer unique properties such as enhanced stability or specific biological activity.
Properties
CAS No. |
918107-95-6 |
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Molecular Formula |
C13H9ClN2OS2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-[3-(5-chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C13H9ClN2OS2/c1-8-15-12(13(14)19-8)9-3-2-4-10(7-9)16-11(17)5-6-18-16/h2-7H,1H3 |
InChI Key |
ANYCCFDNCJPNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Cl)C2=CC(=CC=C2)N3C(=O)C=CS3 |
Origin of Product |
United States |
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